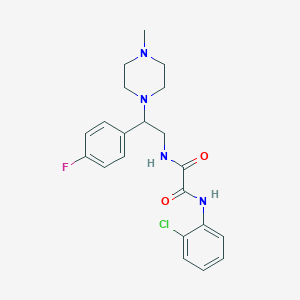

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 898432-17-2

Cat. No.: VC4707216

Molecular Formula: C21H24ClFN4O2

Molecular Weight: 418.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898432-17-2 |

|---|---|

| Molecular Formula | C21H24ClFN4O2 |

| Molecular Weight | 418.9 |

| IUPAC Name | N'-(2-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C21H24ClFN4O2/c1-26-10-12-27(13-11-26)19(15-6-8-16(23)9-7-15)14-24-20(28)21(29)25-18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) |

| Standard InChI Key | UDSCDPZKOZWADN-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |

Introduction

Synthesis

The synthesis of oxalamides generally involves the reaction of amines with oxalic acid derivatives. For N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, the synthesis would likely involve a multi-step process:

-

Preparation of Intermediates: This includes the synthesis of the 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine intermediate.

-

Reaction with Oxalic Acid Derivative: The intermediate amine reacts with an oxalic acid derivative, such as oxalyl chloride, in the presence of a base to form the oxalamide.

Biological Activities

While specific biological activities of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not documented, oxalamides are known for their potential as antimicrobial and anticancer agents. The presence of fluorine and chlorine substituents may enhance these properties due to their ability to participate in biological interactions.

Data Table

Given the lack of specific data on N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a comparison with a similar compound is provided:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume